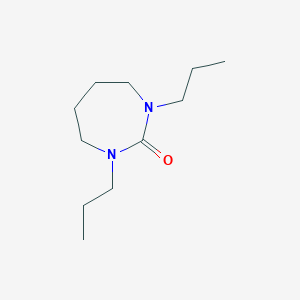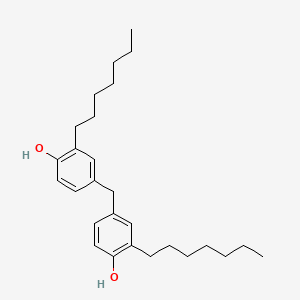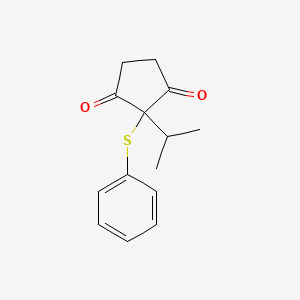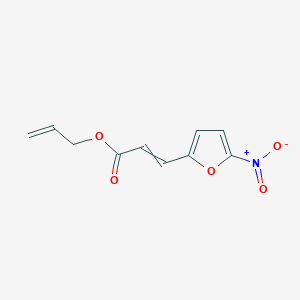![molecular formula C14H15BrOSn B14376682 2-[Bromo(diphenyl)stannyl]ethan-1-ol CAS No. 89687-65-0](/img/structure/B14376682.png)
2-[Bromo(diphenyl)stannyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bromo(diphenyl)stannyl]ethan-1-ol is an organotin compound characterized by the presence of a tin atom bonded to two phenyl groups, a bromine atom, and an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bromo(diphenyl)stannyl]ethan-1-ol typically involves the reaction of diphenyltin dichloride with an appropriate brominating agent, followed by the introduction of the ethan-1-ol group. One common method involves the following steps:
Bromination: Diphenyltin dichloride is reacted with bromine or N-bromosuccinimide (NBS) to form diphenyltin dibromide.
Alcohol Addition: The diphenyltin dibromide is then reacted with ethylene glycol or a similar alcohol under controlled conditions to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent alcohol addition reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[Bromo(diphenyl)stannyl]ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as halides, amines, or thiols.
Oxidation and Reduction: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Stille coupling, where it acts as a tin reagent to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of new organotin compounds with different substituents.
Oxidation: Formation of tin oxides or hydroxides.
Reduction: Formation of reduced tin species or dehalogenated products.
Scientific Research Applications
2-[Bromo(diphenyl)stannyl]ethan-1-ol has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Materials Science: Utilized in the preparation of organotin polymers and materials with unique electronic properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-[Bromo(diphenyl)stannyl]ethan-1-ol involves its ability to participate in various chemical reactions due to the presence of the reactive bromine atom and the tin center. The compound can form coordination complexes with other molecules, facilitating reactions such as substitution and coupling. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
Diphenyltin Dichloride: Similar structure but with chlorine atoms instead of bromine.
Triphenyltin Hydroxide: Contains three phenyl groups and a hydroxide group.
Tributyltin Chloride: Contains three butyl groups and a chlorine atom.
Uniqueness
2-[Bromo(diphenyl)stannyl]ethan-1-ol is unique due to the presence of both a bromine atom and an ethan-1-ol group, which confer distinct reactivity and potential applications compared to other organotin compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in organic synthesis and catalysis.
Properties
CAS No. |
89687-65-0 |
|---|---|
Molecular Formula |
C14H15BrOSn |
Molecular Weight |
397.88 g/mol |
IUPAC Name |
2-[bromo(diphenyl)stannyl]ethanol |
InChI |
InChI=1S/2C6H5.C2H5O.BrH.Sn/c2*1-2-4-6-5-3-1;1-2-3;;/h2*1-5H;3H,1-2H2;1H;/q;;;;+1/p-1 |
InChI Key |
RCKJGYVUYQQWLC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](CCO)(C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14376608.png)
![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1,4-disulfonic acid](/img/structure/B14376620.png)


![{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane](/img/structure/B14376633.png)







